molecular formula C8H12N2O2 B2679439 (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2551115-01-4

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B2679439
CAS No.: 2551115-01-4
M. Wt: 168.196
InChI Key: XMPNORUQSBRMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is a versatile chemical intermediate valued in medicinal chemistry for the research and development of novel bioactive molecules. Its pyrano[4,3-c]pyrazole scaffold is a recognized pharmacophore in the discovery of kinase inhibitors, which are a major focus in oncology research . This core structure allows for functionalization at multiple sites, making it a valuable building block for optimizing drug potency and selectivity against specific biological targets . The broader class of 4H-pyran and pyrano-pyrazole derivatives has demonstrated a compelling spectrum of biological activities in scientific literature, including significant antioxidant, antibacterial, and antitumoral properties . Specific derivatives have shown promising activity against HCT-116 colorectal cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2), a protein often overexpressed in cancer, and by inducing apoptosis through caspase-3 gene activation . Furthermore, related pyrano-pyrazole compounds are investigated as potential therapeutic agents for central nervous system disorders, such as Alzheimer's disease, highlighting the utility of this heterocyclic system in diverse pharmaceutical research areas . This reagent is intended for use by qualified researchers in the synthesis of complex heterocyclic derivatives for biological evaluation.

Properties

IUPAC Name

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNORUQSBRMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-component reactions that integrate various building blocks into the desired heterocyclic framework. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano-pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of benign catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different degrees of saturation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrano-pyrazole ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrano-pyrazole scaffold .

Scientific Research Applications

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol and related compounds:

Compound Ring System Substituents Key Functional Groups Reported Bioactivity
This compound (Target) Pyrano[4,3-c]pyrazole 1-Methyl, 3-methanol Hydroxymethyl, methyl Inferred: Potential anti-inflammatory
3,6-Dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one Pyrano[2,3-c]pyrazole 1-Phenyl, 3,6-dimethyl, 4-ketone Ketone, aromatic phenyl Analgesic, anti-inflammatory
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives Pyrazole-linked nicotinonitrile Aryl, nitrile, amino Nitrile, amino Antimicrobial
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol Pyrano[4,3-c]pyrazole 3-Methanol, fully saturated ring Hydroxymethyl Not reported

Key Observations :

Ring Annulation: The target compound’s [4,3-c] annulation (pyran fused to pyrazole at positions 4 and 3) contrasts with the [2,3-c] system in . The fully saturated tetrahydropyrano ring in ’s compound may confer greater conformational stability compared to the partially saturated dihydro system in the target compound .

Functional Groups: The 3-methanol group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the ketone and nitrile groups in analogs . Aromatic substituents (e.g., phenyl in ) increase lipophilicity, which may improve membrane permeability but reduce solubility .

Physicochemical Properties
  • Solubility: The hydroxymethyl group in the target compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic phenyl and methyl groups in ’s compound .
  • Thermal Stability : The partially unsaturated dihydro-4H ring in the target may reduce thermal stability relative to the fully saturated analog in .

Biological Activity

The compound (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic organic molecule that features a unique pyrano-pyrazole framework. This structure is notable for its potential biological activities, which have garnered interest in medicinal chemistry. The presence of both pyrano and pyrazole rings suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Molecular Formula : C7_{7}H11_{11}N3_{3}O
  • Molecular Weight : 153.18 g/mol

This compound's structure can be synthesized through various methods, including intramolecular nitrile oxide cycloaddition (INOC), which has been shown to yield high-purity products confirmed by NMR and HRMS techniques .

Antimicrobial Properties

Research indicates that many heterocyclic compounds, including those with pyrazole structures, possess significant antimicrobial activity. For instance, derivatives of pyrazoles have demonstrated efficacy against various pathogens, suggesting that this compound could similarly exhibit such properties .

Pathogen Activity
BacteriaInhibition of growth
FungiAntifungal activity
VirusesPotential antiviral effects

Anti-inflammatory Effects

Compounds containing pyrazole rings are frequently studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Preliminary studies suggest that this compound may exhibit similar anti-inflammatory effects .

Cytotoxic Activity

Some derivatives of pyrazole compounds have shown cytotoxic effects on various cancer cell lines. This suggests the potential for this compound to be developed as a candidate for anticancer drug development .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that a related pyrazole derivative significantly reduced the production of TNF-alpha in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of several pyrazole derivatives on human cancer cell lines showed that some compounds induced apoptosis through the activation of caspase pathways .

The biological activity of this compound may involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials associated with this compound. This includes:

  • In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) Investigations : To optimize the compound's biological activity through chemical modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.